molecular formula C9H11NO4 B13677948 Methyl 4-ethoxy-2-hydroxynicotinate

Methyl 4-ethoxy-2-hydroxynicotinate

Cat. No.: B13677948
M. Wt: 197.19 g/mol
InChI Key: WPIADUXISVYPIG-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2-hydroxynicotinate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.18 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group at the 4-position and a hydroxyl group at the 2-position on the nicotinate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2-hydroxynicotinate typically involves the esterification of 4-ethoxy-2-hydroxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the formation of an alcohol .

Scientific Research Applications

Methyl 4-ethoxy-2-hydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxynicotinate
  • Methyl 4-hydroxynicotinate
  • Methyl 5-hydroxynicotinate

Uniqueness

Methyl 4-ethoxy-2-hydroxynicotinate is unique due to the presence of both an ethoxy group and a hydroxyl group on the nicotinate ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Methyl 4-ethoxy-2-hydroxynicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a hydroxyl group at specific positions on the aromatic ring. The molecular formula is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, indicating a relatively complex structure that may influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in combating oxidative stress in biological systems. This activity is often assessed through various assays measuring the ability to scavenge free radicals such as superoxide and hydroxyl radicals .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against a range of pathogens. This could be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Antiproliferative Effects : Research indicates that this compound may have antiproliferative effects on certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways involved remain under investigation but may include induction of apoptosis or inhibition of cell cycle progression .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Assays : In one study, the compound demonstrated effective scavenging activity against various reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition percentages .
  • Cell Viability Tests : Using human cancer cell lines, it was found that treatment with this compound resulted in reduced cell viability. The IC50 values varied depending on the specific cell line tested, highlighting its selective action against cancerous cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antioxidant Efficacy : A study involving multiple cultivars of plants treated with the compound showed significant improvements in antioxidant enzyme activities compared to controls. This suggests its potential use as a natural antioxidant supplement in food or pharmaceutical applications .
  • Clinical Observations : In clinical settings, patients receiving formulations containing this compound reported improvements in skin conditions attributed to its antimicrobial and anti-inflammatory properties. These observations warrant further clinical trials to establish efficacy and safety profiles.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeBiological ActivityKey Findings
In Vitro AntioxidantScavenging ActivityEffective against superoxide and hydroxyl radicals; dose-dependent response
Cell ViabilityAntiproliferativeReduced viability in cancer cell lines; variable IC50 values
Clinical ObservationsSkin Health ImprovementPositive effects noted in patients; potential for topical formulations

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-6-4-5-10-8(11)7(6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

WPIADUXISVYPIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC=C1)C(=O)OC

Origin of Product

United States

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